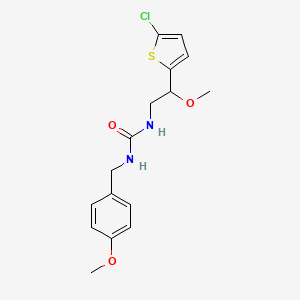

(4-Aminochroman-4-YL)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanol, also known as methyl alcohol, is a colorless liquid with a mild alcohol odor. It is used in a wide variety of industrial applications, including as a solvent, antifreeze, and as a feedstock for the production of chemicals such as formaldehyde .

Synthesis Analysis

Methanol can be produced from a variety of sources, including natural gas, coal, and biomass. The most common method is steam reforming, where methane (the main component of natural gas) is reacted with steam to produce hydrogen and carbon monoxide, which are then reacted to produce methanol .

Molecular Structure Analysis

Methanol has the chemical formula CH3OH. It consists of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group .

Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. For example, it can be oxidized to produce formaldehyde, which is an important industrial chemical. It can also be dehydrated to produce dimethyl ether, a potential alternative fuel .

Physical And Chemical Properties Analysis

Methanol is a colorless, volatile liquid at room temperature. It has a boiling point of 64.7 degrees Celsius and a melting point of -97.6 degrees Celsius. It is completely miscible with water and many organic solvents .

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Compounds with structures similar to (4-Aminochroman-4-YL)methanol have been explored for their catalytic applications. For example, a study by Ozcubukcu et al. (2009) developed a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently under mild conditions. This highlights the role of structurally complex alcohols in facilitating organic transformations, a domain where this compound could potentially find application (Ozcubukcu et al., 2009).

Chemical Synthesis and Characterization

Another research avenue involves the synthesis and structural characterization of novel organic compounds. Tumkevičius et al. (2003) synthesized benzimidazo[1,2-c][1,2,3]thiadiazoles, demonstrating the versatility of methanol derivatives in constructing new ring systems, showcasing the importance of such compounds in organic chemistry and potential parallels with this compound (Tumkevičius et al., 2003).

Methanol as a Hydrogen Source and Synthon

Sarki et al. (2021) explored methanol's role as a hydrogen source and C1 synthon in N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3 as a catalyst. This research underscores methanol's utility in chemical synthesis, potentially extending to derivatives like this compound in similar reactions (Sarki et al., 2021).

Analytical Chemistry and Separation Techniques

In analytical chemistry, Santos et al. (2017) described using a hybrid capillary electrophoresis device with electrochemical derivatization for analyzing methanol in the presence of ethanol. This study illustrates the significance of methanol and its derivatives in developing analytical methodologies, suggesting potential areas where compounds like this compound could be relevant (Santos et al., 2017).

Mécanisme D'action

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given the complexity of biological systems .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Aminochroman-4-YL)methanol. These factors can include pH, temperature, and the presence of other molecules in the environment. Specific details on how these factors influence the action of this compound are currently lacking .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

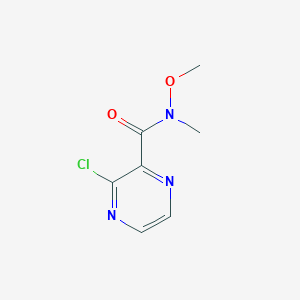

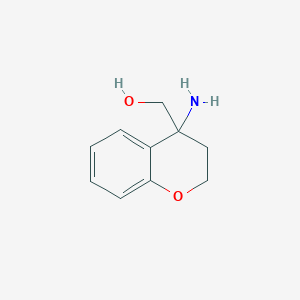

(4-amino-2,3-dihydrochromen-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-10(7-12)5-6-13-9-4-2-1-3-8(9)10/h1-4,12H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIFHRNZUASICF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1178618-15-9 |

Source

|

| Record name | (4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Quinazolin-4-yl)amino]acetamide](/img/structure/B2867483.png)

![2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine](/img/structure/B2867484.png)

![6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride](/img/structure/B2867485.png)

![ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2867486.png)

![N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2867494.png)

![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2867497.png)

![1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2867498.png)

![5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2867500.png)